[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
CAS No.: 1225134-66-6
Cat. No.: VC2669406
Molecular Formula: C13H11FN2O4
Molecular Weight: 278.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225134-66-6 |
|---|---|
| Molecular Formula | C13H11FN2O4 |
| Molecular Weight | 278.24 g/mol |
| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) |
| Standard InChI Key | QXBLODFBZBHAPA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F |
Introduction
Chemical Identity and Properties
[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is an organic compound belonging to the pyridazinone class of heterocyclic compounds. It is characterized by the following properties:
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1225134-66-6 |
| Molecular Formula | C₁₃H₁₁FN₂O₄ |
| Molecular Weight | 278.24 g/mol |
| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
The compound contains a pyridazinone core structure with a 2-fluoro-4-methoxyphenyl substituent at position 3 and an acetic acid moiety linked to the nitrogen at position 1 .
Structural Features
The chemical structure of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid comprises several key functional groups:
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A pyridazinone ring system (six-membered heterocyclic ring with two adjacent nitrogen atoms)
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A carbonyl group (C=O) at position 6 of the pyridazinone ring
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A 2-fluoro-4-methoxyphenyl group at position 3
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An acetic acid moiety (-CH₂COOH) attached to the nitrogen at position 1
These structural features, particularly the fluorine atom and methoxy group on the phenyl ring, contribute significantly to the compound's physicochemical properties and potential biological activities .
Synthesis Methods
The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves a multi-step process. Based on similar pyridazinone derivatives described in the literature, a potential synthetic route could include:
Synthesis of the Pyridazinone Core
The synthesis of the pyridazinone core often begins with the preparation of a suitable β-keto acid derivative. For compounds with similar structures, this typically involves:
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A Friedel-Crafts acylation reaction between a substituted benzene (in this case, 2-fluoroanisole) and succinic anhydride using aluminum chloride as a catalyst to form a β-keto acid intermediate .
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Cyclization of the β-keto acid intermediate with hydrazine hydrate to form the dihydropyridazinone ring .
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Oxidation of the dihydropyridazinone to form the pyridazinone structure .
N-Alkylation
Following the formation of the pyridazinone core structure, N-alkylation at position 1 with an appropriate alkylating agent (such as ethyl bromoacetate) introduces the acetic acid functionality:
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Reaction of the pyridazinone with ethyl bromoacetate in the presence of a base to form an ethyl ester derivative .
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Hydrolysis of the ethyl ester to yield the final acetic acid functionality .
Based on similar compounds synthesized in the literature, the reaction conditions typically involve basic conditions for the N-alkylation step, followed by acidic or basic hydrolysis to obtain the free carboxylic acid .
Biological Activities
Anticancer Properties
Pyridazinone derivatives, including those structurally similar to [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, have demonstrated potential anticancer activities. Research on related compounds has shown:
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Ability to inhibit proliferation of cancer cell lines, particularly HCT116 colon carcinoma cells .
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Structure-activity relationships indicating that the presence of both the fluoro and methoxy substituents on the phenyl ring may enhance anticancer activity .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. For [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, several structural elements may contribute to its activity:
Key Structural Elements
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The pyridazinone core: This heterocyclic structure serves as a key pharmacophore in many bioactive compounds.
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The 2-fluoro-4-methoxyphenyl substituent: The position and nature of these substituents can significantly affect binding to biological targets.
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The fluorine atom: Known to enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions.
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The methoxy group: May contribute to hydrophobic interactions with target proteins.
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The acetic acid moiety: Provides potential for hydrogen bonding and ionic interactions with target proteins, potentially improving binding affinity and specificity.
Analytical Characterization
Comprehensive characterization of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can be performed using various analytical techniques:
Spectroscopic Analysis
Based on data from similar compounds, the spectroscopic profile would likely include:
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NMR Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons of the phenyl ring
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Pyridazinone ring protons
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Methoxy protons (-OCH₃)
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Methylene protons (-CH₂COOH)
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¹³C NMR would reveal carbon signals corresponding to:
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Carbonyl carbons
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Aromatic carbons
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Methoxy carbon
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Methylene carbon
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Mass Spectrometry:
Current Research Status and Future Directions
Current research on [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid and related compounds is focused on:
Ongoing Research
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Structure-activity relationship studies to identify optimal substitution patterns
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Mechanism of action investigations
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Development of more efficient synthetic routes
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Exploration of additional biological activities
Future Research Directions
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In vivo efficacy studies in appropriate animal models
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Pharmacokinetic and pharmacodynamic profiling
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Toxicological evaluations
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Development of structural analogs with improved properties
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